吉里尼宾

描述

Girinimbine is a carbazole alkaloid isolated from the curry tree (Murraya koenigii) along with related alkaloids such as mahanimbine, koenimbine, isomahanine, and mahanine . It has been found to inhibit the growth and induce apoptosis in human hepatocellular carcinoma, Hep G2 cells in vitro .

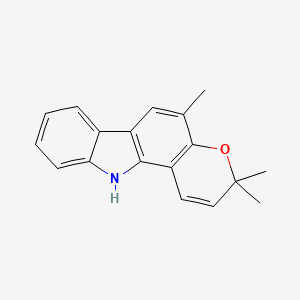

Molecular Structure Analysis

Girinimbine has a molecular formula of C18H17NO and a molar mass of 263.340 g·mol−1 .Chemical Reactions Analysis

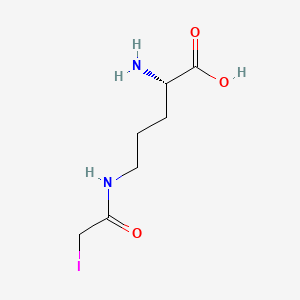

Girinimbine has been found to have a variety of biological effects. It can induce apoptosis, and has antitrypanosomal, antiplatelet activity, antibacterial activity, anti-inflammatory, antioxidant and antitumor activities . It has also been semi-synthesized via modification on N-terminal of naturally isolated girinimbine .科学研究应用

抗癌潜力

肝细胞癌: 从咖喱叶中提取的吉里尼宾在抑制人肝细胞癌 HepG2 细胞的生长和诱导细胞凋亡方面显示出有希望的结果。该化合物表现出剂量和时间依赖性的细胞活力下降、细胞毒性增加和细胞凋亡的典型形态特征。此外,它导致 DNA 片段化和 caspase-3 水平升高,同时引起 G0/G1 期阻滞,表明其作为抗肝细胞癌抗癌剂的潜力 (Syam 等人,2011 年)。

乳腺癌: 吉里尼宾对雌激素受体阴性乳腺癌细胞 (MDA-MB-453) 表现出显着的抗癌活性。它显示出剂量依赖性的抗增殖作用,抑制细胞迁移和侵袭,诱导细胞凋亡,并影响 MEK/ERK/STAT3 信号通路。这些发现表明吉里尼宾是乳腺癌治疗中潜在的治疗剂 (杨和余,2020 年;杨和余,2021 年)。

卵巢癌: 吉里尼宾通过磷脂酰肌醇-3-激酶 (PI3K)/Akt 和 Wnt/β-连环蛋白信号通路在体外抑制人卵巢癌细胞 (SKOV3) 的增殖和细胞迁移。这提供了其在卵巢癌治疗中潜在应用的证据 (辛和穆尔,2018 年)。

肺癌: 吉里尼宾诱导 A549 肺癌细胞凋亡,表明其作为肺癌抗癌药物的潜力 (Mohan 等人,2013 年)。

抗炎和抗氧化特性

抗炎活性: 吉里尼宾通过抑制一氧化氮产生和核因子-κB 易位表现出抗炎作用。它还降低了角叉菜胶诱导的腹膜炎小鼠中促炎细胞因子的水平,突出了其作为抗炎剂的潜力 (Iman 等人,2016 年)。

抗氧化特性: 吉里尼宾表现出强抗氧化活性,大于 α-生育酚,并有效抑制 HL-60 细胞中的超氧化物产生。这表明它可以用作天然抗氧化剂 (Kok 等人,2012 年)。

胃保护作用

咖喱叶中的吉里尼宾对乙醇诱发的消化性溃疡表现出显着的胃保护作用,表明其在溃疡治疗中的治疗潜力。它调节抗炎和抗氧化机制,如 GSH 水平的恢复和炎症反应的抑制所证明 (Mohan 等人,2020 年)。

抗血管生成活性

吉里尼宾在体外和体内都抑制血管生成,表明其作为新型血管生成抑制剂的潜力。它调节促血管生成和抗血管生成蛋白,其作用在斑马鱼胚胎模型中得到观察,表明其在血管生成相关疾病中具有治疗潜力 (Iman 等人,2015 年)。

作用机制

Girinimbine’s mechanism of action to inhibit tumour promotion may involve the suppression of O2− induced by TPA, since free radicals are reported to participate in altering gene expression during tumour promotion . It has also been found to induce apoptosis and inhibit inflammation in vitro as well as in vivo .

未来方向

Girinimbine has shown potential as a promising anticancer agent against breast cancer by inhibiting cell proliferation, migration, and invasion, and inducing apoptosis through inhibition of MEK/ERK and STAT3 signaling pathways . Further investigations in preclinical human hepatocellular carcinoma models, especially on in vivo efficacy, are suggested to promote girinimbine for use as an anticancer agent against hepatocellular carcinoma .

属性

IUPAC Name |

3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEQWKVGMHUUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945774 | |

| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Girinimbine | |

CAS RN |

23095-44-5 | |

| Record name | Girinimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Girinimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Girinimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRINIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH639V7QSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

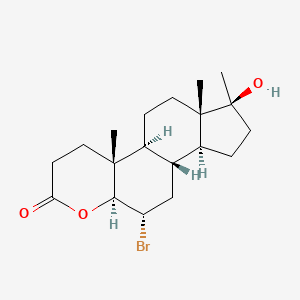

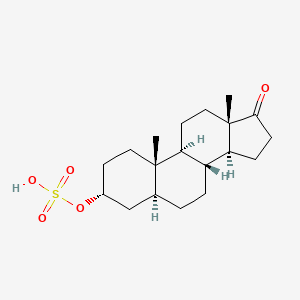

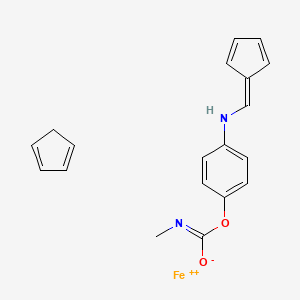

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。